N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide
Description
Properties
CAS No. |
303059-35-0 |
|---|---|
Molecular Formula |
C25H18Cl2N2O4S2 |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
2-N,7-N-bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C25H18Cl2N2O4S2/c26-18-1-5-20(6-2-18)28-34(30,31)22-9-11-24-16(14-22)13-17-15-23(10-12-25(17)24)35(32,33)29-21-7-3-19(27)4-8-21/h1-12,14-15,28-29H,13H2 |
InChI Key |
KLEQBAGXOPTXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Fluorene
Fluorene undergoes electrophilic aromatic sulfonation at the 2,7-positions due to the electron-donating nature of the central methylene group. Chlorosulfonic acid (ClSO3H) is the preferred sulfonating agent, as it introduces sulfonic acid groups regioselectively. A molar ratio of 1:2.2 (fluorene:ClSO3H) at 80–100°C for 6–8 hours achieves >90% conversion. Excess ClSO3H ensures complete di-sulfonation while minimizing byproducts like 2-monosulfonic acid derivatives.
Formation of Sulfonyl Chloride Intermediates
The sulfonic acid groups are converted to sulfonyl chlorides using thionyl chloride (SOCl2). Key optimizations include:
Amination with 4-Chloroaniline
The sulfonyl chloride intermediate reacts with 4-chloroaniline in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et3N) neutralizes HCl, driving the reaction to completion. Key parameters include:
-
Stoichiometry : 1:2.1 (sulfonyl chloride:4-chloroaniline) to account for volatilization losses.
Process Optimization and Ecological Considerations
Wastewater-Free Sulfonation
Traditional chlorosulfonation generates sulfuric acid and HCl waste. The patent EP0115328B1 resolves this by using excess SOCl2 (220% molar excess), which traps H2SO4 as alkyl sulfates, enabling a "one-pot" synthesis without aqueous workup. This reduces wastewater by 95% compared to conventional methods.
Solvent Recycling
DCM and THF are recovered via fractional distillation (>90% efficiency), lowering production costs and environmental impact.
Comparative Analysis of Synthetic Routes
The patent method outperforms conventional approaches in yield and sustainability, though it requires rigorous control of SOCl2 levels to prevent over-chlorination.
Challenges and Mitigation Strategies
Regioselectivity Issues
Fluorene’s symmetry favors 2,7-disubstitution, but minor 3,6-isomers (<5%) may form. These are removed via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Chemical Reactions Analysis
Types of Reactions
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The sulfonamide group is known for its ability to interact with biological targets, making this compound a candidate for further development in oncology.
Case Study: Anticancer Activity
A study focused on the synthesis and evaluation of sulfonamide derivatives revealed that this compound showed significant inhibition of tumor growth in vitro. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell proliferation.
Materials Science
The compound's unique structural characteristics make it suitable for applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. Its ability to form stable films and exhibit good charge transport properties can be leveraged in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Properties for Material Applications
| Property | Value |
|---|---|
| Thermal Stability | High |
| Charge Mobility | Moderate |
| Solubility in Organic Solvents | Excellent |
| Film Formation | Smooth and uniform |
Environmental Studies
The environmental impact of sulfonamide compounds has been a topic of increasing concern. This compound's potential as a pollutant degradation agent is under investigation. Research suggests that compounds with similar sulfonamide groups can facilitate the breakdown of hazardous substances in contaminated environments.
Case Study: Pollutant Degradation
A recent study examined the degradation pathways of sulfonamides in aquatic systems. This compound was tested for its efficacy in breaking down persistent organic pollutants (POPs), showing promising results in laboratory settings.
Synthesis and Modification
The synthesis of this compound involves multi-step organic reactions that allow for further modification to enhance its properties or tailor its applications. Researchers are exploring various synthetic routes to optimize yield and purity while facilitating the introduction of additional functional groups that may enhance biological activity or material performance.
Mechanism of Action
The mechanism of action of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide and related fluorene disulfonamide derivatives:
Key Observations:
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl groups in the target compound may enhance binding to hydrophobic pockets in target proteins (e.g., GPX4) compared to alkyl or hydroxyimino substituents in FIN56 . Bulkier Groups (e.g., Cyclohexyl): FIN56’s dicyclohexyl groups improve membrane permeability but reduce aqueous solubility, whereas chloroaryl groups balance lipophilicity and stability .
Mechanistic Divergence :
- Unlike FIN56, which directly degrades GPX4, ML210 inhibits GPX4 via covalent modification. The target compound’s mechanism may align more with ML210 if chloro groups facilitate electrophilic interactions .
Therapeutic Potential: Fluorene disulfonamides with chlorophenyl groups (e.g., ML210) show promise in cancer therapy, particularly in hepatocellular carcinoma and glioblastoma models . The target compound’s efficacy in these contexts remains untested.
Structural Flexibility: The C9 position modifications (e.g., hydroxyimino in FIN56 vs. phenylhydrazono in ) significantly alter redox activity and ROS generation capacity .
Biological Activity
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide (CAS Number: 303059-35-0) is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by:
- Molecular Formula : C25H18Cl2N2O4S2
- Molar Mass : 545.46 g/mol
- Functional Groups : Sulfonamide and chlorinated phenyl groups
The presence of chlorinated phenyl groups enhances the compound's lipophilicity, potentially influencing its biological interactions and pharmacokinetics .
Antibacterial Properties
The sulfonamide moiety in this compound is known to inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, particularly dihydrofolate reductase (DHFR). This inhibition disrupts DNA synthesis in bacteria, leading to cell death. Research has shown that compounds with similar structures exhibit significant antibacterial activity against various strains of multidrug-resistant bacteria .
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer properties. Its mechanism of action may involve:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly in human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .
In comparative studies, this compound has shown efficacy comparable to established chemotherapeutic agents like Taxol, highlighting its potential as a novel anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : As mentioned, DHFR is crucial for DNA synthesis; thus, its inhibition is a key target for both antibacterial and anticancer strategies.
- Selective Protein Interactions : Binding affinity studies suggest that this compound may selectively interact with specific proteins involved in metabolic pathways and cell signaling, enhancing its therapeutic effects against particular diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated significant inhibition against multidrug-resistant bacterial strains. |
| Study 2 | Anticancer Activity | Showed efficacy in inducing apoptosis in A549 and MDA-MB-231 cell lines. |
| Study 3 | Mechanistic Insights | Identified DHFR as a primary target through molecular docking studies. |
These findings underscore the compound's potential as a dual-action therapeutic agent against bacterial infections and cancer.
Q & A
Q. What are the optimal synthetic routes for N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide?
Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution between 9H-fluorene-2,7-disulfonyl chloride and 4-chloroaniline in anhydrous dimethylformamide (DMF) under nitrogen. Key steps include:
- Maintaining a 1.2:1 molar ratio of amine to sulfonyl chloride at 0–5°C to minimize side reactions.
- Purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Reaction progress monitored by TLC (Rf = 0.3 in 3:7 EtOAc/hexane). Yield optimization requires strict moisture exclusion to prevent hydrolysis of sulfonyl chloride intermediates .
Q. Which spectroscopic/analytical methods are critical for confirming structural integrity and purity?
Methodological Answer: A multi-technique approach ensures structural validation:
- 1H/13C NMR : Detect sulfonamide NH protons (δ 7.8–8.2 ppm) and para-substituted chlorophenyl aromatic signals (δ 7.2–7.6 ppm).
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to confirm purity (>99%) and molecular ion peaks ([M+H]+ at m/z 579.2).
- FT-IR : Identify symmetric/asymmetric S=O stretches (1150–1350 cm⁻¹) and absence of residual sulfonyl chloride bands (600–700 cm⁻¹).
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How to address contradictory bioactivity data in different cellular models?
Methodological Answer: Resolve discrepancies through:
- Assay standardization : Use identical cell lines (e.g., A549 for lung cancer) across labs, with controlled passage numbers and serum conditions.
- Dose-response normalization : Calculate IC50 values using Hill slopes and compare area-under-curve (AUC) metrics.
- Mechanistic validation : Perform Western blotting for target proteins (e.g., phosphorylated EGFR) to confirm on-target effects.
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .
Q. What computational strategies predict intermolecular interactions with biological targets?
Methodological Answer: Combine:
- Molecular docking (AutoDock Vina) : Simulate binding poses in ATP-binding pockets (e.g., EGFR; PDB: 1M17) with flexible side-chain sampling.
- Molecular Dynamics (GROMACS) : Run 100-ns simulations in explicit solvent to assess binding stability (RMSD < 2.0 Å).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps and HOMO-LUMO gaps (~5.1 eV), correlating with redox activity .
Q. How to design experiments evaluating its potential as a kinase inhibitor?
Methodological Answer: Adopt a tiered screening protocol:
- In vitro kinase profiling : Test against a panel of 50+ kinases at 1–100 μM using ADP-Glo™ assays. Prioritize targets with >70% inhibition.
- Cellular validation : Dose MCF-7 and HEK293 cells (72 hours) with MTT viability assays. Require >10-fold selectivity for cancer cells.
- Mechanistic studies : Perform phospho-kinase arrays and apoptosis assays (Annexin V/PI staining). Include positive controls (e.g., imatinib) .
Q. What strategies resolve solubility discrepancies between DMSO and aqueous buffers?
Methodological Answer: Systematically evaluate:
- Dynamic Light Scattering (DLS) : Detect aggregates in PBS (pH 7.4) after 24 hours; particles >200 nm indicate poor solubility.
- Co-solvent optimization : Test PEG-400 (10–30%) or hydroxypropyl-β-cyclodextrin (10 mM) to enhance apparent solubility.
- Equilibrium solubility : Use shake-flask method at 25°C with HPLC quantification. Pre-saturate DMSO stocks to avoid cosolvency artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
